molecular formula C12H17N3OS2 B6061206 [5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL](5-PROPYL-3-THIENYL)METHANONE

[5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL](5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B6061206
M. Wt: 283.4 g/mol
InChI Key: KPUHBDQWWBLFRC-UHFFFAOYSA-N
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Description

5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE is a heterocyclic compound that contains both a thiadiazole and a thienyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE typically involves the reaction of 5-propyl-3-thiophenecarboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-2-METHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE
  • 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE

Uniqueness

Compared to similar compounds, 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE exhibits unique properties due to the presence of the propyl group on the thienyl ring. This structural feature can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs.

Biological Activity

The compound 5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YLMETHANONE is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.

Research Findings:

  • Antibacterial Activity :
    • Compounds derived from 1,3,4-thiadiazole have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with substitutions at the C-5 position have shown minimum inhibitory concentrations (MIC) lower than standard antimicrobial agents such as streptomycin and fluconazole .
    • A specific study reported that certain derivatives exhibited MIC values of 32.6 μg/mL against Staphylococcus aureus, surpassing the efficacy of itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity :
    • The same derivatives also showed promising antifungal activity against strains like Aspergillus niger and Candida albicans, indicating a broad-spectrum efficacy .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives.

Case Studies:

  • Cytotoxicity :
    • A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide were synthesized and tested for cytotoxicity against various cancer cell lines. Notably, some compounds exhibited IC50 values as low as 0.28 µg/mL against MCF-7 (breast cancer) cells .
    • The structure–activity relationship studies indicated that modifications on the phenyl ring significantly influenced cytotoxic activity .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that certain thiadiazole derivatives inhibit tubulin polymerization, leading to apoptosis in cancer cells . This suggests a potential pathway for developing novel anticancer therapies.

Neuropharmacological Effects

The neuropharmacological potential of thiadiazole derivatives has also been explored.

Findings:

  • Antidepressant Activity :
    • New imine derivatives synthesized from 5-amino-1,3,4-thiadiazole showed significant antidepressant activity in animal models when compared to standard drugs like imipramine. One compound reduced immobility time by over 77% in tests .
  • Neurotoxicity Assessments :
    • All tested compounds passed neurotoxicity evaluations, indicating a favorable safety profile for potential therapeutic applications in treating mood disorders .

Summary Table of Biological Activities

Biological ActivityTypeReference
AntibacterialEffective against S. aureus, E. coli
AntifungalActive against A. niger, C. albicans
CytotoxicityIC50 = 0.28 µg/mL (MCF-7 cells)
AntidepressantReduced immobility by 77%

Properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS2/c1-4-5-9-6-8(7-17-9)10(16)15-12(2,3)18-11(13)14-15/h6-7H,4-5H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUHBDQWWBLFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2C(SC(=N2)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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